3-Phenylisothiazolidine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

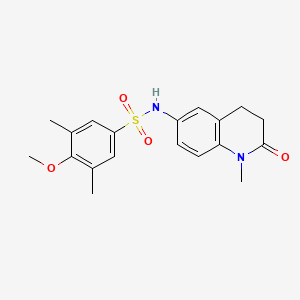

3-Phenylisothiazolidine 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazolidine dioxides. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities. The core structure of 3-phenylisothiazolidine 1,1-dioxide consists of a five-membered ring containing sulfur and nitrogen atoms with an additional phenyl group attached, which can influence its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of isothiazolidine dioxides can be achieved through different methods. One approach involves the construction of libraries of triazole-containing isothiazolidine 1,1-dioxides using one-pot, multi-component protocols. These methods include click/aza-Michael or click/OACC esterification protocols, which allow for the rapid generation of diverse compound libraries . Another method described involves the reaction of N-amino heterocycles with 2-chlorosulfonylbenzoyl chloride to obtain N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides . Additionally, the reaction of phenylthioureas with 1,1-dichloro-2-nitroethene in different solvents can lead to the formation of related heterocycles .

Molecular Structure Analysis

The molecular structure of isothiazolidine dioxides and related compounds has been elucidated using X-ray diffraction techniques. These studies have revealed the precise arrangement of atoms within the crystal lattice and provided insights into the conformational preferences of these molecules . Semiempirical quantum-mechanical methods have also been employed to predict the existence of multiple stable conformers for substituted isothiazolidine dioxides .

Chemical Reactions Analysis

Isothiazolidine dioxides undergo various chemical reactions that can be utilized to synthesize a wide range of derivatives. For instance, cycloaddition reactions with nitrile oxides can lead to isothiazolo[5,4-d]isoxazoline dioxides, which can be further transformed into acyl- and cyano-isothiazole dioxide derivatives . The reactivity of these compounds with organolithium and Grignard reagents has also been explored, resulting in the formation of 3-substituted 1,2-benzisothiazole dioxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-phenylisothiazolidine 1,1-dioxide derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity towards various reagents. The presence of the phenyl group and the sulfur and nitrogen atoms within the ring system can affect the electron distribution and, consequently, the chemical behavior of these compounds. The synthesis of 2-phenylisothiazolidin-3-one-1,1-dioxides has led to the discovery of potent inhibitors of human protein kinase CK2, showcasing the potential pharmacological applications of these molecules .

Scientific Research Applications

Protein Kinase Inhibition

3-Phenylisothiazolidine 1,1-dioxide derivatives have been explored for their potential as inhibitors of human protein kinase CK2. A study by Chekanov et al. (2014) synthesized and evaluated 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives, identifying potent inhibitors of this kinase, which is significant due to the role of CK2 in various cellular processes and diseases (Chekanov et al., 2014).

Anti-inflammatory and Analgesic Properties

Isothiazolidine 1,1-dioxides have been studied for their therapeutic potential in treating arthritis. Inagaki et al. (2000) synthesized novel antiarthritic agents with a gamma-sultam skeleton, showing significant inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, enzymes involved in inflammation (Inagaki et al., 2000).

Enzyme Inhibition

Various isothiazol-3(2H)-one 1,1-dioxides, including those structurally similar to 3-Phenylisothiazolidine 1,1-dioxide, have been synthesized and evaluated for their inhibitory activity toward human leukocyte elastase (HLE) and acetylcholinesterase (AChE), as noted by Zakharova et al. (2010) (Zakharova et al., 2010).

Hypolipidemic Activity

Isothiazolidine 1,1-dioxides have been investigated for their potential to lower lipid levels. Chapman et al. (1983) explored the hypolipidemic activity of 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives in mice, finding some derivatives effective in reducing serum triglyceride and cholesterol levels (Chapman et al., 1983).

Mechanism of Action

Target of Action

A similar compound, 5-(4-chloro-5-phenyl-3-thienyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide, has been reported to target tyrosine-protein phosphatase non-receptor type 1 .

Mode of Action

For instance, diazoxide, a related compound, activates ATP-sensitive potassium channels .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit cyclooxygenase (cox) enzymes , which play a crucial role in the inflammatory response.

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .

Result of Action

Based on its potential interaction with targets such as tyrosine-protein phosphatase non-receptor type 1 , it could influence cellular signaling pathways.

Safety and Hazards

properties

IUPAC Name |

3-phenyl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12)7-6-9(10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZHTRYMJCITDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1646842-56-9 |

Source

|

| Record name | 3-phenyl-1lambda6,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-2-azaspiro[4.5]decane hydrochloride](/img/structure/B3005143.png)

![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)

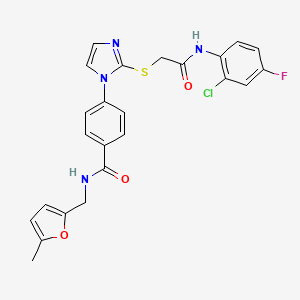

![N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B3005151.png)

![2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B3005155.png)

![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005156.png)

![1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B3005158.png)

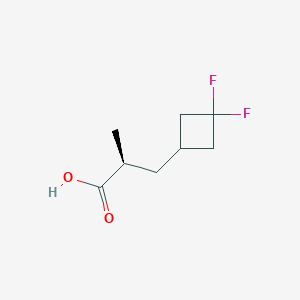

![Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B3005162.png)